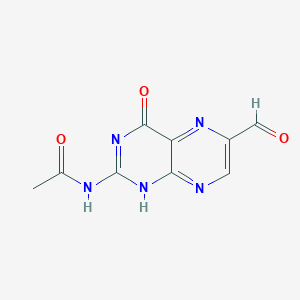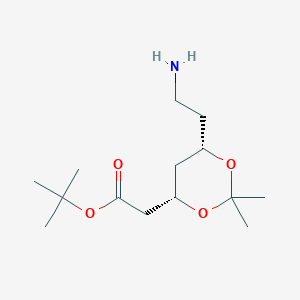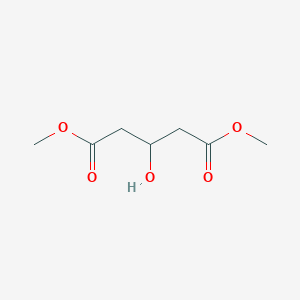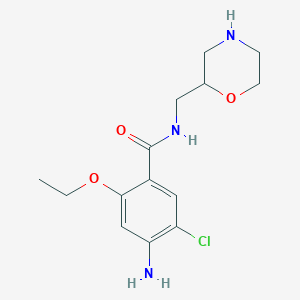
脱4-氟苄基莫沙必利
描述
- Its chemical structure includes a pyrimidine ring and a thiazole ring , with the latter being critical for its catalytic properties.
- TPP serves as a cofactor present in all living systems, participating in several biochemical reactions .
Thiamine pyrophosphate: is a derivative of (vitamin B₁) and is produced within liver cells through the action of the enzyme .
科学研究应用
Chemistry: TPP is essential for the , a critical step in energy metabolism.
Biology: It plays a role in , the , and other metabolic pathways.
Medicine: TPP deficiency leads to , a disease characterized by neurological and cardiovascular symptoms.
Industry: TPP is used in the production of , such as thiamine mononitrate and thiamine hydrochloride.
作用机制
- TPP acts as a coenzyme for enzymes involved in oxidative decarboxylation reactions.
- It stabilizes carbanions during these reactions, facilitating the transfer of acetyl groups and other intermediates.
安全和危害
生化分析
Biochemical Properties
Des-4-fluorobenzyl Mosapride interacts with the serotonin receptor 4 (5-HT4) in the gastrointestinal nerve plexus . By stimulating these receptors, it increases the release of acetylcholine, which in turn enhances gastrointestinal motility and gastric emptying .
Cellular Effects
Des-4-fluorobenzyl Mosapride has been shown to have effects on various types of cells. For instance, it has been found to inhibit Kv4.3 potassium channels expressed in Chinese hamster ovary cells . Additionally, it has been shown to stimulate human 5-HT4-serotonin receptors in the heart .
Molecular Mechanism
The molecular mechanism of Des-4-fluorobenzyl Mosapride involves its binding to the 5-HT4 receptors. This binding stimulates the release of acetylcholine, which then enhances gastrointestinal motility and gastric emptying .
Temporal Effects in Laboratory Settings
It is known that the gastric emptying enhancing effect of Mosapride, from which Des-4-fluorobenzyl Mosapride is derived, was decreased after one week of repeated administration .
Dosage Effects in Animal Models
Mosapride has been shown to increase colonic motility in dogs, horses, and guinea pigs in vivo .
Metabolic Pathways
Des-4-fluorobenzyl Mosapride is primarily metabolized in the liver. The metabolic pathway involves the removal of the 4-fluorobenzyl group, followed by oxidation of the morpholine ring at position 5, and hydroxylation of the benzene ring at position 3 .
Transport and Distribution
It is known that Mosapride is metabolized mainly in the liver .
准备方法
Synthetic Routes: TPP can be synthesized through enzymatic phosphorylation of thiamine by thiamine diphosphokinase.
Industrial Production: While TPP is not directly produced industrially, it is available as a supplement or as part of vitamin B-complex formulations.
化学反应分析
Types of Reactions: TPP participates in various reactions, including , , and .
Common Reagents and Conditions: TPP is involved in the and acts as a coenzyme for enzymes like and .
Major Products: The products formed depend on the specific reactions and substrates involved.
相似化合物的比较
Uniqueness: TPP’s thiazole ring is essential for its catalytic function, distinguishing it from other thiamine derivatives.
Similar Compounds: Other thiamine derivatives include and .
属性
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOQHUQAQLNFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934399 | |
| Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152013-26-8 | |
| Record name | 4-Amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152013268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DES-4-FLUOROBENZYL MOSAPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4H5AY6FS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)


![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)
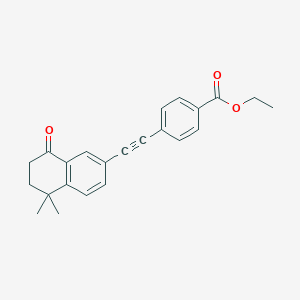

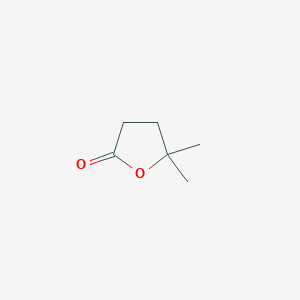

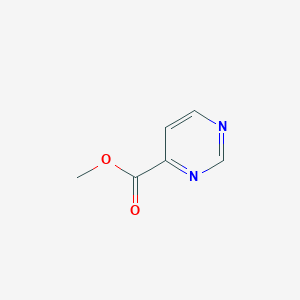
![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)

